Depramine
Overview
Description
Mechanism of Action
Target of Action
Depramine, also known as Desipramine, is a tricyclic antidepressant (TCA) that primarily targets the norepinephrine transporter . It selectively blocks the reuptake of norepinephrine (noradrenaline) from the neuronal synapse . It also inhibits serotonin reuptake, but to a lesser extent compared to tertiary amine TCAs such as imipramine . Additionally, this compound inhibits acetylcholinesterase, Mg2±ATPase, and Na+/K+ ATPase activity .
Mode of Action
This compound interacts with its targets by inhibiting the reuptake of norepinephrine at the noradrenergic nerve endings in the central nervous system . This inhibition increases the synaptic concentration of norepinephrine, leading to enhanced neurotransmission . This compound also down-regulates cerebral cortical β-adrenergic receptors and sensitizes post-synaptic serotonergic receptors with chronic use .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the norepinephrine and serotonin reuptake pathway . By inhibiting the reuptake of these neurotransmitters, this compound increases their concentration in the synaptic cleft, enhancing neurotransmission . This leads to an overall increase in serotonergic neurotransmission, which is thought to contribute to the antidepressant effects of TCAs .
Pharmacokinetics
This compound is extensively metabolized in the liver by CYP2D6 (major) and CYP1A2 (minor) to 2-hydroxydesipramine, an active metabolite . The 2-hydroxylation metabolic pathway of this compound is under genetic control . The systemic availability for this compound is increased in individuals with poor metabolism . The intrinsic clearance of this compound is reduced 4-fold in individuals with poor metabolism .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of norepinephrine and serotonin neurotransmission . This leads to a positive effect on mood in depressed individuals . This compound also exerts less anticholinergic and sedative side effects compared to tertiary amine TCAs, such as amitriptyline and clomipramine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Stressful life experiences, especially those occurring early in life, can impact brain development, leading to permanent functional changes that may contribute to lifelong risk for mental health outcomes . Peripheral and central dopamine systems are sensitive to environmental stress, such as a high-fat diet, suggesting a basis of covariance of peripheral and central actions of dopaminergic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids or bases to facilitate the cyclization and subsequent functionalization steps .
Industrial Production Methods
the general approach would likely involve large-scale synthesis using similar reaction conditions as those described for laboratory-scale preparation, with additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Depramine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule.
Substitution: Substitution reactions can introduce different functional groups onto the this compound structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated metabolites, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: Used as a reference compound in analytical chemistry for studying tricyclic antidepressants.
Biology: Investigated for its effects on neurotransmitter systems and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects in treating depression and other neurological disorders.
Industry: Utilized in research and development for new antidepressant drugs.
Comparison with Similar Compounds
Depramine is structurally and functionally similar to other tricyclic antidepressants such as imipramine and desipramine. it is unique in its specific inhibition of acetylcholinesterase and magnesium ion-adenosine triphosphatase activity . Similar compounds include:
Imipramine: Another tricyclic antidepressant used to treat depression and enuresis.
Desipramine: A metabolite of imipramine with similar antidepressant properties
This compound’s unique pharmacological profile makes it a valuable compound for research despite its lack of commercial availability.
Properties
IUPAC Name |
3-benzo[b][1]benzazepin-11-yl-N,N-dimethylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h3-6,8-13H,7,14-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBYHZACPPSJKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2C=CC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
58262-51-4 (hydrochloride), 72629-48-2 (fumarate[1:1]) | |
Record name | Depramine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90184388 | |
Record name | Depramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90184388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303-54-8 | |
Record name | Depramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Depramine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Depramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90184388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEPRAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77C3T28736 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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